4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid
Description
This compound is a benzoic acid derivative featuring a piperazine core functionalized with two orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. The Fmoc group is base-labile, commonly used in solid-phase peptide synthesis (SPPS) for temporary amine protection, while the Boc group is acid-labile, often employed for permanent protection or selective deprotection strategies . The benzoic acid moiety provides a carboxylic acid handle for conjugation or further functionalization, making this compound versatile in organic synthesis and drug development. Its molecular complexity arises from the stereoelectronic interplay between the aromatic benzoic acid, the piperazine ring, and the bulky Fmoc/Boc groups, which influence solubility, reactivity, and conformational flexibility.
Properties
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6/c1-31(2,3)39-29(36)32-16-17-33(27(18-32)20-12-14-21(15-13-20)28(34)35)30(37)38-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFGXSKKNCIIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected piperazine derivative, followed by the introduction of the tert-butoxycarbonyl (Boc) group. The final step involves the coupling of the protected piperazine with benzoic acid under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions of the fluorenyl group.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions may occur at the piperazine ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 under mild conditions.
Reduction: Reagents such as LiAlH4 or NaBH4.
Substitution: Conditions may include the use of strong nucleophiles like NaH or organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and advanced materials.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the materials science industry, the compound could be used in the development of novel polymers or as a precursor for functionalized materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like 4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Research Findings and Data Tables
Solubility and Stability Data
Biological Activity
4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and related research findings.
- Molecular Formula : C₃₁H₃₃N₃O₅
- Molecular Weight : 513.61 g/mol
- CAS Number : 464193-92-8
Antimalarial Activity
Recent studies have identified derivatives of compounds related to this structure as inhibitors of falcipain 2 (FP-2), a cysteine protease crucial for the survival of Plasmodium falciparum, the malaria-causing parasite. For example, compounds based on the piperazine scaffold have shown promising results in inhibiting FP-2 with IC50 values indicating effective inhibition without significant cytotoxicity towards human cells:
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| HTS07940 | 64 | 133 | 2.08 |
| HTS08262 | 14.7 | 350 | 23.81 |
These findings suggest that modifications to the piperazine structure can enhance selectivity and potency against P. falciparum while minimizing off-target effects on human proteases .
The mechanism involves the binding of these compounds to the active site of FP-2, inhibiting its enzymatic activity, which is essential for the parasite's hemoglobin degradation process. Molecular docking studies have elucidated the binding interactions, providing insights into how structural modifications can improve efficacy and selectivity .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that derivatives of the compound exhibited significant antiplasmodial activity against multidrug-resistant strains of P. falciparum. The lead compounds were further evaluated for their cytotoxicity against human cell lines, showing moderate toxicity profiles.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the piperazine ring and modifications to the benzoic acid moiety significantly influenced biological activity. For instance, varying the alkyl groups on the piperazine nitrogen altered both potency and selectivity against FP-2.
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
Methodological Answer:
The synthesis typically involves sequential protection/deprotection steps using Fmoc and Boc groups. Key steps include:
- Coupling Reactions: Use polar aprotic solvents (e.g., DMF, dichloromethane) to enhance nucleophilicity .
- Catalysts: HOBt/DIC or HATU are preferred for amide bond formation to reduce racemization .
- Temperature: Maintain 0–25°C during sensitive steps (e.g., deprotection) to prevent side reactions .
| Parameter | Optimal Condition | Source |
|---|---|---|
| Solvent | DMF or dichloromethane | |
| Coupling Agent | HATU or HOBt/DIC | |
| Deprotection Agent | Piperidine (Fmoc), TFA (Boc) |
Validation: Monitor reactions via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity (>95%) using reverse-phase HPLC .
Basic: How do Fmoc and Boc groups influence reactivity and stability during peptide synthesis?
Methodological Answer:
- Fmoc: Base-labile (removed with piperidine); ideal for stepwise solid-phase synthesis due to orthogonality with acid-labile Boc .
- Boc: Acid-labile (cleaved with TFA); provides steric protection for secondary amines, reducing undesired nucleophilic attacks .
Stability: Fmoc is stable under acidic conditions, while Boc resists bases, enabling sequential deprotection in multi-step syntheses .
Advanced: What strategies mitigate stereochemical inconsistencies during synthesis?
Methodological Answer:
- Chiral Auxiliaries: Use (R)- or (S)-configured starting materials to enforce stereochemistry .
- Low-Temperature Coupling: Perform reactions at 0–4°C to minimize epimerization .
- Analytical Validation: Confirm configuration via chiral HPLC or X-ray crystallography .
Case Study: A 15% yield drop in diastereomer formation was resolved by switching from DIC to HATU, reducing racemization .
Advanced: How can researchers resolve contradictory bioactivity data across experimental models?
Methodological Answer:
- Dose-Response Curves: Establish EC50/IC50 values in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Structural Confirmation: Verify compound integrity post-assay using LC-MS to rule out degradation .
- Target Engagement Assays: Use SPR or ITC to measure direct binding affinity, bypassing cellular variability .
| Study | Reported Activity | Likely Cause of Discrepancy |
|---|---|---|
| Anti-inflammatory | IC50 = 10 µM (HEK293) | Cell permeability differences |
| Antimicrobial | No activity (E. coli) | Efflux pump-mediated resistance |
Basic: What analytical methods confirm structural integrity post-synthesis?
Methodological Answer:
- NMR: Confirm regiochemistry via H/C shifts (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry: ESI-MS (calculated [M+H]+ = 494.58) validates molecular weight .
- HPLC: Retention time consistency (±0.2 min) confirms purity .
Advanced: How to address low yields during Boc deprotection?
Methodological Answer:
- Acid Selection: Replace TFA with HCl/dioxane for milder cleavage, reducing carbocation side products .
- Scavengers: Add triisopropylsilane to quench reactive intermediates during Boc removal .
- Kinetic Monitoring: Use in-situ IR spectroscopy to optimize reaction duration and minimize over-exposure .
Example: Extending TFA exposure from 1h to 2h increased deprotection efficiency from 70% to 92% but required scavengers to prevent byproducts .
Advanced: How does the benzoic acid moiety affect solubility and target interactions?
Methodological Answer:
- Solubility: The carboxylate group enhances aqueous solubility (logP = 1.2 vs. 3.5 for non-acidic analogs) .
- Biological Interactions: MD simulations show hydrogen bonding with protease active sites (e.g., SARS-CoV-2 M) .
Experimental Validation: - Modify the moiety to methyl ester to assess solubility-activity relationships .
Basic: What purification techniques isolate this compound from complex mixtures?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
